Product packaging for Ammonium p-cumenesulfonate(Cat. No.:CAS No. 680972-33-2)

Ammonium p-cumenesulfonate

Cat. No.: B12749954
CAS No.: 680972-33-2
M. Wt: 217.29 g/mol
InChI Key: IZSPVIGYGBWYHV-UHFFFAOYSA-N
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Description

Ammonium p-cumenesulfonate (CAS 37475-88-0) is an ammonium salt of cumenesulfonic acid that serves as a versatile hydrotrope and surfactant in research and industrial chemical formulation studies . With a molecular formula of C9H15NO3S and a molecular weight of 217.28 g/mol , this compound is characterized by its high solubility in water, estimated at over 600,000 mg/L at 25°C for its sodium salt analog, and a low octanol-water partition coefficient (Log Kow of 0.23), indicating low bioaccumulation potential . Its primary research value lies in its ability to enhance the solubility of hydrophobic compounds in aqueous solutions and stabilize complex mixtures, making it a critical subject of study in the development of clear liquid cleansers, shampoos, and other surfactant-based systems . The safety of this ingredient and related salts for use in formulations has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe for use in cosmetics when formulated to be non-irritating . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or household use, and is not for human or animal consumption. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3S B12749954 Ammonium p-cumenesulfonate CAS No. 680972-33-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

680972-33-2

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

IUPAC Name

azanium;4-propan-2-ylbenzenesulfonate

InChI

InChI=1S/C9H12O3S.H3N/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);1H3

InChI Key

IZSPVIGYGBWYHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

Mechanistic Investigations of Hydrotropic Action and Intermolecular Interactions

Fundamental Principles of Hydrotropy and Solubilizationeijppr.comresearchgate.net

Hydrotropy is a solubilization phenomenon where the addition of a significant amount of a second solute, the hydrotrope, increases the aqueous solubility of a poorly soluble solute. eijppr.com Ammonium (B1175870) p-cumenesulfonate, a notable hydrotrope, consists of a hydrophilic sulfonate group attached to a moderately hydrophobic cumene (B47948) (isopropylbenzene) moiety. This amphiphilic structure is key to its function, though the hydrophobic part is generally too small to cause the spontaneous self-aggregation characteristic of conventional surfactants. wikipedia.org

The mechanism of hydrotropic solubilization is distinct from micellar solubilization. Instead of forming well-defined micelles with a critical micelle concentration (CMC), hydrotropes like ammonium p-cumenesulfonate are thought to operate through a combination of mechanisms, including the formation of less structured, dynamic aggregates and direct intermolecular interactions. eijppr.comjetir.org The planarity of the hydrophobic part of the hydrotrope is considered an important factor in its solubilization mechanism. impactfactor.org

The solubilization of a poorly water-soluble solute by this compound involves various molecular-level interactions. It is proposed that the hydrotrope molecules can form loose, open aggregates or clusters in solution. These aggregates can then encapsulate or interact with the solute molecules, effectively shielding them from the aqueous environment and increasing their solubility. eijppr.com

Another proposed mechanism involves the disruption of the structured water molecules surrounding the solute. The hydrotrope molecules, through their own interactions with water, can alter the solvent properties in a way that is more favorable for the dissolution of the solute.

Additionally, dipole-dipole interactions can occur between the polar sulfonate group of the hydrotrope and polar functional groups on the solute molecule. These attractive forces further facilitate the association between the hydrotrope and the solute, leading to enhanced solubility. jetir.org

Hydrotropic Influence on Interfacial Phenomena

This compound, as a hydrotrope, plays a significant role in modifying the interfacial properties of aqueous solutions, which is crucial for the stability and performance of multicomponent chemical systems. Unlike traditional surfactants, which primarily function by forming micelles and drastically lowering surface tension, the action of this compound is more nuanced, focusing on altering solvent properties to enhance the solubility of other components. wikipedia.org Its amphiphilic nature, consisting of a hydrophilic sulfonate group and a moderately sized hydrophobic cumene group, allows it to influence phenomena at interfaces without the spontaneous self-aggregation characteristic of surfactants. wikipedia.orgheraproject.com

Surface Tension Modulation

The primary role of this compound in a formulation is not to act as a primary surface-active agent but to function as a solubilizer or coupling agent. heraproject.comdolphinpharma.com Surfactants, or surface-active agents, are molecules with a distinct hydrophobic tail and a hydrophilic head that preferentially adsorb at interfaces, such as the air-water interface, disrupting the cohesive forces between water molecules and thereby reducing surface tension. youtube.com

This compound's impact on surface tension is generally modest when used alone in an aqueous solution. Its smaller hydrophobic part does not drive it to the surface as strongly as the long alkyl chains of conventional surfactants. wikipedia.org However, in complex formulations containing surfactants, its presence is critical. By increasing the solubility of surfactant molecules, it can prevent them from separating out of the solution, ensuring that they remain available and effective at the interface. This modulation is indirect; it enhances the performance of the primary surfactants in the system rather than directly causing a significant drop in surface tension itself. The use of certain additives, like ammonium salts, in conjunction with other molecules has been noted to reduce the surface tension of formulations more effectively than their acidic counterparts. mdpi.com

Cloud Point Depression Mechanismsnih.gov

The cloud point is the temperature at which a solution of a nonionic surfactant becomes cloudy as it phase-separates upon heating. This phenomenon limits the effective temperature range of many detergent and cleaning formulations. This compound is widely used as a cloud point modifier, often to elevate the cloud point, allowing for the formulation of clear, stable liquid products at higher temperatures. atamanchemicals.comatamankimya.com

The mechanism behind this effect lies in the hydrotrope's ability to alter the solvent environment around the surfactant molecules. Nonionic surfactants owe their water solubility to hydrogen bonding between water molecules and the hydrophilic parts of the surfactant (e.g., ethylene (B1197577) oxide chains). As the temperature increases, these hydrogen bonds weaken, leading to dehydration of the surfactant, aggregation, and phase separation (the cloud point).

Compatibility Promotion in Multicomponent Chemical Systemsnih.gov

One of the most critical functions of this compound is to act as a "coupling agent" or "solubilizer" in complex chemical mixtures. heraproject.comatamanchemicals.comatamanchemicals.com Many formulations, such as liquid detergents, household cleaners, and industrial degreasers, contain a variety of ingredients, including different types of surfactants, builders, solvents, and fragrances, which are often incompatible and would otherwise separate into distinct phases. heraproject.comdolphinpharma.com

This compound effectively promotes the compatibility of these disparate ingredients, resulting in a stable, homogenous, and clear liquid product. atamanchemicals.comatamankimya.com It achieves this by increasing the solubility of sparingly soluble organic components in the aqueous medium. atamankimya.com The hydrotrope's molecules likely orient themselves around the less soluble components, with their hydrophobic parts interacting with the non-polar molecules and their hydrophilic sulfonate groups facing the water, thereby preventing phase separation. researchgate.net This action also helps to reduce the viscosity of concentrated liquid detergents, making them easier to pour and handle. atamanchemicals.comatamankimya.com

Comparative Studies with Other Hydrotropes and Surfactants

The performance of this compound is best understood in comparison to other hydrotropes and conventional surfactants. Hydrotropes as a class occupy a unique functional space between solvents and surfactants.

Comparison with Other Hydrotropes: this compound belongs to the family of aromatic sulfonates, which also includes sodium xylene sulfonate (SXS) and sodium cumene sulfonate (SCS). These are the most commonly used hydrotropes in industrial and household applications. wikipedia.orgheraproject.com The primary difference between them lies in the structure of the hydrophobic alkylbenzene portion and the counter-ion.

While all serve the same primary function of increasing the solubility of other substances, subtle differences in their molecular structure can affect their performance in specific formulations. dolphinpharma.com For instance, the slightly higher molecular weight and different shape of the cumene group compared to the xylene group can influence its solubility and effectiveness at different pH levels or in the presence of various electrolytes. dolphinpharma.com The choice between ammonium, sodium, or potassium salts can also impact solubility and interaction with other ionic species in the formulation.

PropertyThis compoundSodium Xylene Sulfonate (SXS)Sodium Cumene Sulfonate (SCS)
Primary FunctionSolubilizer, Coupling Agent, Cloud Point ModifierSolubilizer, Coupling Agent, Cloud Point ModifierSolubilizer, Coupling Agent, Cloud Point Modifier
Hydrophobic GroupCumene (Isopropylbenzene)Xylene (Dimethylbenzene)Cumene (Isopropylbenzene)
Counter-IonAmmonium (NH₄⁺)Sodium (Na⁺)Sodium (Na⁺)
Key CharacteristicOften chosen for specific solubility or compatibility profiles.Very common, widely used hydrotrope.Slightly higher molecular weight than SXS, may offer different solubility performance. dolphinpharma.com

Comparison with Surfactants: The distinction between hydrotropes and surfactants is fundamental. Surfactants are designed for surface activity; their long hydrophobic tails cause them to self-aggregate into micelles above a certain concentration (the critical micelle concentration or CMC) and to significantly lower surface tension. wikipedia.org Hydrotropes like this compound have hydrophobic parts that are too small to form micelles on their own under normal conditions. wikipedia.org Their primary mechanism is to alter the bulk properties of the solvent to increase the solubility of other solutes.

FeatureThis compound (Hydrotrope)Typical Anionic Surfactant (e.g., Sodium Dodecylbenzene Sulfonate)
Primary RoleSolubilizer / Coupling Agent. heraproject.comDetergent, Wetting Agent, Foaming Agent, Emulsifier.
Molecular StructureSmall hydrophobic group (cumene), hydrophilic sulfonate group. heraproject.comLong hydrophobic alkyl chain, hydrophilic head group.
Self-AggregationDoes not typically form micelles; may form smaller, less-defined aggregates. wikipedia.orgForms micelles above the Critical Micelle Concentration (CMC).
Effect on Surface TensionMinor reduction.Significant reduction. mdpi.com
Typical Concentration in Formulation0.1% - 15%. wikipedia.orgVaries widely depending on application.

Advanced Spectroscopic and Characterization Studies of Ammonium P Cumenesulfonate Systems

Structural Elucidation Techniques

Structural elucidation is fundamental to understanding the chemical nature and behavior of a compound. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for determining molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For ammonium (B1175870) p-cumenesulfonate, ¹H and ¹³C NMR would be particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the cumene (B47948) ring, the isopropyl group's methyl and methine protons, and the protons of the ammonium cation. The chemical shifts and splitting patterns of these signals would confirm the connectivity of the molecule. For instance, the aromatic protons would likely appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The isopropyl group would exhibit a septet for the single CH proton and a doublet for the six equivalent methyl protons. The ammonium protons might appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the p-cumenesulfonate anion and potentially a signal for the ammonium counter-ion, though the latter is less commonly observed. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between the aromatic carbons, the isopropyl carbons, and the sulfonate-bearing carbon.

A hypothetical data table for the expected NMR signals is presented below.

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0120 - 150
Isopropyl CH2.8 - 3.530 - 40
Isopropyl CH₃1.0 - 1.520 - 25
Ammonium NH₄⁺Variable (solvent dependent)Not applicable

Fourier Transform Infrared (FTIR) Spectroscopy for Conformational and Interaction Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The absorbed radiation corresponds to the vibrational frequencies of the bonds within the molecule, providing a "fingerprint" of the compound and information about its functional groups and bonding interactions.

For ammonium p-cumenesulfonate, the FTIR spectrum would be expected to show characteristic absorption bands for the sulfonate group (S=O stretching), the aromatic ring (C=C stretching and C-H bending), the isopropyl group (C-H stretching and bending), and the ammonium cation (N-H stretching and bending). The positions and shapes of these bands can provide insights into intermolecular interactions, such as hydrogen bonding between the ammonium cation and the sulfonate anion.

A table of expected characteristic FTIR absorption bands is provided below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ammonium (NH₄⁺)N-H Stretch3300 - 3000
Aromatic C-HC-H Stretch3100 - 3000
Aliphatic C-HC-H Stretch3000 - 2850
Aromatic C=CC=C Stretch1600 - 1450
Sulfonate (SO₃⁻)S=O Asymmetric Stretch1260 - 1150
Sulfonate (SO₃⁻)S=O Symmetric Stretch1070 - 1030
Aromatic C-HC-H Out-of-plane Bend900 - 690

Aggregation Behavior and Micellar Structure Characterization

This compound is a hydrotrope, a type of amphiphilic molecule that can enhance the solubility of poorly soluble compounds in water. At sufficient concentrations, hydrotropes can self-assemble into aggregates, similar to micelles formed by conventional surfactants. Small-Angle Scattering techniques are ideal for studying the structure and morphology of these aggregates.

Small Angle Neutron Scattering (SANS) for Micellar Morphology

Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of materials on the nanoscale. It is particularly useful for characterizing the size, shape, and internal structure of micelles and other self-assembled structures in solution. By analyzing the scattering pattern of neutrons from a sample, one can obtain information about the aggregation number, the shape (e.g., spherical, cylindrical), and the dimensions of the aggregates. Contrast variation, by using deuterated solvents, can be employed to highlight different parts of the aggregate structure.

Thermal Analysis Techniques in System Characterization (e.g., TGA/DTA)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are commonly used to determine the thermal stability and decomposition behavior of compounds.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA experiment would reveal the temperatures at which the compound begins to decompose and the mass loss associated with each decomposition step. This information is crucial for understanding the thermal stability of the material.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and a reference material as a function of temperature. This technique can detect thermal events such as phase transitions (e.g., melting, boiling) and chemical reactions (e.g., decomposition) that are accompanied by a change in enthalpy. For this compound, DTA could identify the melting point and any other phase transitions, as well as the exothermic or endothermic nature of its decomposition.

A hypothetical data table summarizing potential thermal events is shown below.

Thermal Event Technique Expected Temperature Range (°C) Observation
MeltingDTA150 - 250Endothermic peak
DecompositionTGA/DTA> 250Mass loss / Exothermic or endothermic peaks

Morphological Studies (e.g., SEM, TEM)

The direct visualization of the supramolecular structures formed by this compound in aqueous solutions, particularly in the presence of surfactants, is crucial for understanding its mechanism of action as a hydrotrope. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), especially with cryogenic capabilities (cryo-TEM), are invaluable for this purpose.

Cryo-TEM studies on similar systems, for instance, those containing a cationic surfactant and an aromatic hydrotropic salt, have revealed that the hydrotrope can induce the growth of spherical micelles into long, entangled wormlike micelles. This transition is a key factor in the modification of the solution's rheological properties. The hydrotrope molecules are thought to intercalate between the surfactant headgroups, thereby reducing the electrostatic repulsion and allowing for a more favorable packing parameter that promotes the growth of elongated structures.

For example, in a system of cetyltrimethylammonium bromide (CTAB), the addition of a hydrotropic salt like sodium 3-hydroxy naphthalene-2-carboxylate (SHNC) has been shown to induce the formation of a stable micellar network. aip.org It is reasonable to infer that this compound would play a similar role in modulating the morphology of surfactant aggregates, driving the transition from smaller, discrete micelles to larger, interconnected structures. The specific morphology will, however, depend on the concentrations of both the surfactant and the hydrotrope, the temperature, and the presence of other electrolytes.

Rheological Properties and Viscosity Modulation in Formulations

This compound is widely utilized in various industrial and commercial formulations, particularly in liquid detergents and cleaners, for its ability to modify rheological properties and control viscosity. As a hydrotrope, it plays a critical role in solubilizing other components and stabilizing the formulation, which in turn influences the flow behavior of the product.

The primary rheological effect of adding this compound to a surfactant-based formulation is the modulation of its viscosity. In many concentrated liquid detergents, the high concentration of surfactants can lead to the formation of highly viscous, gel-like liquid crystalline phases, which are difficult to process and pour. Hydrotropes like this compound disrupt these highly ordered structures, leading to a significant reduction in viscosity and enabling the formulation of pourable, yet concentrated, products.

The mechanism behind this viscosity reduction is linked to the morphological changes discussed in the previous section. By inducing a transition from extended liquid crystalline phases to less ordered structures like wormlike or even spherical micelles, the hydrotrope reduces the intermolecular friction and entanglement that are responsible for high viscosity.

Conversely, in some systems, the addition of a hydrotrope can lead to an increase in viscosity. This typically occurs when the hydrotrope promotes the growth of long, entangled wormlike micelles from smaller spherical micelles. This network of entangled micelles can impart significant viscoelastic properties to the solution. The effect of a hydrotrope on viscosity is therefore highly dependent on the specific surfactant system and the concentration of the hydrotrope.

Detailed quantitative studies on the rheological properties of formulations containing specifically this compound are limited in publicly available literature. However, data from similar aromatic sulfonate hydrotropes can provide valuable insights. The following table illustrates the typical effect of a hydrotrope on the viscosity of a surfactant solution.

Table 1: Illustrative Viscosity of a Model Surfactant Solution with and without a Hydrotrope

FormulationHydrotrope Concentration (wt%)Viscosity (mPa·s) at 25°CAppearance
Anionic Surfactant Solution (20 wt%)0> 5000 (Gel-like)Opaque, viscous
Anionic Surfactant Solution (20 wt%) + Aromatic Sulfonate Hydrotrope21500Slightly hazy
Anionic Surfactant Solution (20 wt%) + Aromatic Sulfonate Hydrotrope5300Clear, pourable liquid

This table is illustrative and based on the general behavior of aromatic sulfonate hydrotropes in surfactant solutions. The exact viscosity values can vary significantly depending on the specific components and their concentrations.

The research on the rheological behavior of cationic surfactant solutions in the presence of hydrotropes further elucidates this complex behavior. For instance, the viscosity of a tetradecyltrimethylammonium bromide (C14TABr) solution shows a remarkable increase in the presence of trace amounts of hydrotropes like sodium xylene sulfonate. researchgate.net This highlights the strong electrostatic interactions and their role in modulating the microstructure and, consequently, the rheology of the solution. researchgate.net

Theoretical and Computational Chemistry Approaches

Molecular Dynamics Simulations of Hydrotrope-Solute-Solvent Systems

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. In the context of ammonium (B1175870) p-cumenesulfonate, MD simulations can elucidate the mechanisms of self-aggregation and solute solubilization in aqueous environments. Although specific studies on ammonium p-cumenesulfonate are not abundant in the literature, extensive research on the closely related sodium p-cumenesulfonate (SCS) provides a strong basis for understanding its behavior.

Classical MD simulations of aqueous solutions of SCS at various concentrations and temperatures have revealed that these hydrotropes self-assemble into aggregates above a certain concentration, known as the minimum hydrotrope concentration (MHC). nih.gov These aggregates are not as well-defined as surfactant micelles but are crucial for solubilizing hydrophobic molecules. nih.gov The simulations show that the hydrophobic cumene (B47948) moieties of the p-cumenesulfonate anions tend to cluster together, driven by hydrophobic interactions, while the hydrophilic sulfonate groups remain exposed to the aqueous solvent. nih.gov

When a hydrophobic solute is introduced into the system, MD simulations demonstrate that the solute molecules are encapsulated within the hydrophobic cores of the hydrotrope aggregates. researchgate.net This encapsulation effectively shields the hydrophobic solute from the surrounding water, leading to a significant increase in its solubility. researchgate.net The simulations also highlight that the formation of these hydrotrope-solute clusters has a minimal impact on the hydrogen bonding network between the hydrotrope and water molecules. nih.gov

Key parameters and findings from MD simulations of analogous hydrotrope systems are summarized in the table below.

Simulation ParameterTypical Value/FindingSignificance for this compound
Force FieldCHARMM, GROMOS, OPLSDefines the potential energy of the system and governs the interactions between atoms.
Water ModelSPC/E, TIP3PAccurately represents the properties of water as the solvent.
Temperature Range298 K - 358 KAllows for the study of temperature effects on aggregation and solubilization. nih.gov
Concentration RangeVaried to observe pre- and post-MHC behaviorCrucial for identifying the onset of hydrotropic action.
Key Finding: AggregationForms loose, dynamic aggregatesThe ammonium cation may influence the size and stability of these aggregates compared to sodium.
Key Finding: SolubilizationEncapsulation of solute in hydrophobic coresThis mechanism is expected to be the primary mode of action for this compound.

Quantum Chemical Calculations for Electronic Structure and Interaction Energies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular properties, and interaction energies of molecules with high accuracy. For this compound, these calculations can provide a fundamental understanding of the non-covalent interactions that drive hydrotropy.

Studies on analogous aromatic sulfonates, such as p-toluenesulfonate, offer valuable insights into the electronic properties of the p-cumenesulfonate anion. nih.govresearchgate.net DFT calculations can determine the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net These properties are critical for understanding how the p-cumenesulfonate anion interacts with water molecules, the ammonium cation, and hydrophobic solutes. The sulfonate group is highly polar and acts as a strong hydrogen bond acceptor, while the cumene group is nonpolar and capable of engaging in van der Waals and π-π stacking interactions. mdpi.com

Interaction energy calculations can quantify the strength of the association between the hydrotrope and a solute molecule. This is typically calculated as the difference between the energy of the hydrotrope-solute complex and the sum of the energies of the individual, isolated molecules. researchgate.net These calculations can help to identify the most favorable orientations for hydrotrope-solute binding and elucidate the nature of the dominant intermolecular forces, such as hydrogen bonding, hydrophobic interactions, or π-π stacking.

A hypothetical table of calculated electronic properties and interaction energies for the p-cumenesulfonate anion is presented below, based on data for similar molecules.

PropertyCalculated Value (Illustrative)Significance
Dipole Moment~5-7 DIndicates the overall polarity of the molecule and its ability to interact with polar solvents like water.
HOMO-LUMO Gap~5-6 eVRelates to the chemical reactivity and stability of the molecule. researchgate.net
Mulliken Atomic ChargesNegative charge localized on sulfonate oxygensConfirms the hydrophilic nature of the sulfonate group and its capacity for electrostatic interactions. researchgate.net
Interaction Energy with Benzene (B151609)-5 to -10 kcal/molQuantifies the strength of π-π stacking interactions with aromatic solutes.
Interaction Energy with Water-8 to -15 kcal/molDemonstrates the strong hydrogen bonding between the sulfonate group and water.

Kinetic Modeling of Hydrotropic Reactions and Processes

Kinetic modeling in the context of this compound focuses on understanding the rates at which hydrotropic solubilization and hydrotrope-catalyzed reactions occur. The process of solubilizing a solid solute involves the transfer of solute molecules from the solid phase into the hydrotrope aggregates in the aqueous phase. Kinetic models can describe this mass transfer process and how it is influenced by factors such as hydrotrope concentration, temperature, and mixing. nih.gov

Hydrotropic solutions can also act as reaction media, sometimes accelerating reaction rates, a phenomenon known as hydrotropic or micellar catalysis. taylorfrancis.comdergipark.org.trmdpi.com Kinetic models for these systems often draw parallels with models developed for micellar catalysis. taylorfrancis.comdergipark.org.tr These models typically partition the reaction system into two pseudo-phases: the bulk aqueous phase and the hydrotrope aggregate phase. dergipark.org.tr The observed reaction rate is then a function of the partitioning of the reactants between these two phases and the intrinsic reaction rate constants in each phase. dergipark.org.tr

The general form of a simple kinetic model for a hydrotrope-mediated reaction can be expressed as:

kobs = (kw + khKs[H]) / (1 + Ks[H])

where:

kobs is the observed rate constant.

kw (B13871080) is the rate constant in the aqueous phase.

kh is the rate constant in the hydrotrope aggregate phase.

Ks is the binding constant of the substrate to the hydrotrope aggregates.

[H] is the concentration of the hydrotrope.

This model allows for the determination of key kinetic parameters from experimental data, providing a quantitative understanding of the catalytic effect of the hydrotrope.

Kinetic ParameterDescriptionTypical Influence of Hydrotrope
Solubilization RateThe rate at which a solid solute dissolves.Increases significantly above the MHC due to the formation of hydrotrope aggregates. nih.gov
Mass Transfer CoefficientA measure of the efficiency of solute transfer from one phase to another.Enhanced in the presence of hydrotropes. iaea.orgresearchgate.net
Observed Rate Constant (kobs)The overall rate of a chemical reaction in the hydrotropic solution.Can be significantly increased or decreased depending on the reaction and the nature of the hydrotrope.
Binding Constant (Ks)The equilibrium constant for the association of a reactant with the hydrotrope aggregates.A higher value indicates stronger binding and a greater potential for catalysis.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific physicochemical property. wikipedia.org In the context of hydrotropy, QSAR models can be developed to predict the effectiveness of different hydrotropes, such as their ability to increase the solubility of a particular solute or their MHC. tul.cz

The development of a QSAR model involves several key steps:

Data Collection: A dataset of hydrotropes with experimentally measured activity (e.g., solubility enhancement factor) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, topological indices, electronic properties), are calculated for each hydrotrope.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed activity. jocpr.com

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

For a hydrotrope like this compound, a QSAR model could predict its hydrotropic efficiency based on descriptors related to the size and shape of the cumene group, and the electronic properties of the sulfonate group.

For this compound, a fragment-based analysis would consider the contributions of:

The p-cumene group : This hydrophobic fragment would likely have a positive contribution to the solubilization of nonpolar solutes. Descriptors for this fragment could include its volume, surface area, and hydrophobicity (logP).

The sulfonate group : This hydrophilic fragment is essential for water solubility. Its contribution would be related to its polarity and hydrogen bonding capacity.

By analyzing a database of various hydrotropes, the specific contribution of each fragment can be quantified, allowing for the rational design of new and more effective hydrotropic agents.

Molecular FragmentKey DescriptorsPredicted Contribution to Hydrotropic Efficiency
p-CumeneMolecular Volume, Surface Area, logPPositive (for hydrophobic solutes)
SulfonatePartial Atomic Charges, Hydrogen Bond Acceptor CountEssential for water solubility, may have a negative contribution to the solubilization of very nonpolar solutes if it increases the overall polarity of the aggregate-solute complex excessively.
AmmoniumIonic Radius, Hydration EnergyMay modulate aggregate size and stability.

Thermodynamic Modeling of Solubilization and Phase Behavior

Thermodynamic models are used to describe the equilibrium properties of hydrotropic systems, such as the solubility of a solute as a function of hydrotrope concentration and the phase behavior of the ternary (solute-hydrotrope-water) system. acs.orgnih.gov These models are based on the principles of chemical thermodynamics, particularly the concept of chemical potential and activity coefficients. acs.orgnih.gov

The solubility enhancement by a hydrotrope can be thermodynamically modeled by considering the solid-liquid equilibrium (SLE) of the solute. acs.orgnih.gov The solubility is governed by the melting properties of the solute and the activity coefficients of the components in the liquid phase. acs.orgnih.gov Activity coefficient models, such as the Non-Random Two-Liquid (NRTL) or UNIQUAC models, can be used to describe the non-ideality of the solution arising from the intermolecular interactions between the solute, hydrotrope, and water. acs.orgnih.gov

By fitting these models to experimental solubility data, it is possible to extract binary interaction parameters that quantify the strength of the interactions between each pair of components. acs.org This analysis can reveal that strong, favorable interactions between the solute and the hydrotrope are a key driving force for solubilization. acs.org

Thermodynamic models can also be used to predict the entire ternary phase diagram, which shows the regions of temperature and composition where the system exists as a single liquid phase, a solid-liquid mixture, or multiple liquid phases. arxiv.orgarxiv.org This is crucial for formulation development and for understanding the conditions under which hydrotropy is effective.

From thermodynamic analysis of hydrotropic systems, key parameters can be determined: iaea.orgresearchgate.net

Thermodynamic ParameterDescriptionSignificance
Gibbs Free Energy of Solubilization (ΔG°)The change in free energy when one mole of solute is transferred from the solid state to the solution.A more negative value indicates a more spontaneous solubilization process.
Enthalpy of Solubilization (ΔH°)The heat absorbed or released during the solubilization process.Indicates whether the process is endothermic or exothermic.
Entropy of Solubilization (ΔS°)The change in randomness or disorder during solubilization.A positive value suggests that the process is entropically driven, often due to the hydrophobic effect.
Setschenow Constant (ks)An empirical parameter that quantifies the effect of a hydrotrope on solute solubility.A larger positive value indicates a more effective hydrotrope. iaea.orgresearchgate.net

Fugacity Modeling for Environmental Distribution Predictions

Fugacity modeling is a powerful tool used in environmental chemistry to predict the partitioning and fate of chemicals in the environment. wikipedia.orgunipd.it Fugacity, which has units of pressure, is a measure of a chemical's "escaping tendency" from a particular environmental compartment (e.g., air, water, soil, sediment). wikipedia.orgunipd.it At equilibrium, the fugacity of a chemical will be equal in all compartments.

Fugacity models are mass balance models that consider the various inputs, outputs, and transformation processes for a chemical in a defined environment. researchgate.net For an ionic compound like this compound, fugacity models need to be adapted to account for its dissociation in water and its negligible vapor pressure. nih.govresearchgate.net The primary environmental compartments of concern for this compound would be water and sediment/soil.

The key parameters for a fugacity model include:

Z-values (Fugacity Capacities): These relate the concentration of a chemical in a phase to its fugacity. For ionic species, the Z-value in water is high, reflecting its high solubility, while the Z-value in air is extremely low.

D-values (Transport and Transformation Rates): These describe the rates of processes like advection (movement with air or water currents), degradation (biodegradation, hydrolysis), and intermedia transport (e.g., sediment-water diffusion).

Environmental CompartmentPredicted Behavior of this compoundKey Influencing Factors
WaterHigh concentration, primary residence compartment.High water solubility, dissociation into ions.
AirNegligible concentration.Extremely low vapor pressure.
Soil/SedimentModerate partitioning, especially in organic-rich soils.Adsorption to organic matter, ion exchange.
BiotaLow to moderate potential for bioaccumulation.Depends on the octanol-water partition coefficient (Kow) of the undissociated acid and potential for specific uptake mechanisms.

Environmental Research and Mobility Studies of Ammonium P Cumenesulfonate

Biodegradation Pathways and Kinetics

Biodegradation is a key process in the environmental removal of p-cumenesulfonate. Studies on analogous compounds, such as linear alkylbenzene sulfonates (LAS), provide insight into the likely metabolic pathways.

The aerobic biodegradation of p-cumenesulfonate is anticipated to proceed through mechanisms similar to those established for other alkylbenzene sulfonates. The degradation pathway likely involves an initial microbial attack on the isopropyl group, followed by the cleavage of the aromatic ring and subsequent desulfonation.

The proposed aerobic degradation pathway for alkylbenzene sulfonates, which serves as a model for p-cumenesulfonate, generally includes the following steps:

Oxidation of the Alkyl Chain: The process is initiated by the oxidation of the terminal methyl group of the alkyl chain (in this case, the isopropyl group) to a carboxylic acid. This reaction is typically catalyzed by monooxygenase and dehydrogenase enzymes.

β-Oxidation: The resulting carboxylic acid undergoes β-oxidation, where two-carbon fragments are sequentially cleaved, entering the Krebs cycle as acetyl-CoA.

Aromatic Ring Cleavage: Once the alkyl chain is sufficiently shortened, the aromatic ring becomes susceptible to microbial attack. Dioxygenase enzymes hydroxylate the ring, leading to the formation of catechol-like intermediates. These intermediates then undergo either ortho- or meta-cleavage, breaking open the aromatic ring.

Desulfonation: The final step is the cleavage of the sulfonate group from the degraded aromatic ring, releasing inorganic sulfate (B86663), which can be utilized by microorganisms.

While specific intermediates for p-cumenesulfonate degradation have not been detailed in the available literature, the process is expected to result in the complete mineralization of the organic molecule to carbon dioxide, water, and inorganic salts.

Studies have shown that p-cumenesulfonate is readily biodegradable. In a study following the OECD Test Guideline 301B, sodium p-cumenesulfonate demonstrated greater than 60% biodegradation over a 28-day period, classifying it as readily biodegradable. This indicates a high potential for this chemical to be removed in wastewater treatment plants and to not persist in the environment.

Table 1: Biodegradability of p-Cumenesulfonate

Test Guideline Result Classification

This table summarizes the ready biodegradability assessment of p-cumenesulfonate based on available data.

The rate and extent of biodegradation are significantly influenced by the microbial inoculum present in the environment. The presence of a microbial community adapted to similar aromatic sulfonated compounds can enhance the degradation of p-cumenesulfonate. While specific studies on the effect of different inocula on p-cumenesulfonate degradation are not available, general principles of microbial ecology suggest that inocula from industrial wastewater treatment plants that receive similar chemicals may exhibit a higher degradation capacity compared to unacclimated inocula from domestic wastewater or pristine environments.

The concentration of the inoculum also plays a crucial role; a higher concentration of competent microorganisms generally leads to a faster degradation rate. However, the specific activity of the microbial population can also be influenced by the acclimation strategy and the environmental conditions.

Abiotic Transformation Processes

In addition to biodegradation, abiotic processes can contribute to the transformation of ammonium (B1175870) p-cumenesulfonate in the environment.

In Water: Photochemical and photoelectrochemical methods have been studied for the degradation of sodium p-cumenesulfonate in aqueous solutions. These processes involve the generation of highly reactive radicals that can lead to the mineralization of the compound. In one study, the photoelectrochemical mineralization of sodium p-cumenesulfonate was achieved in a reactor with a UV immersion lamp. This suggests that in sunlit surface waters, direct or indirect photolysis may contribute to the transformation of p-cumenesulfonate.

In Air: Specific studies on the phototransformation of ammonium p-cumenesulfonate in the atmosphere are not readily available. However, for organic compounds in the atmosphere, reaction with photochemically produced hydroxyl radicals is a primary degradation pathway. The estimated atmospheric half-life for sodium cumene (B47948) sulfonate, based on reaction with hydroxyl radicals, is approximately 29 days.

Hydrolysis is not considered to be a significant environmental fate process for aromatic sulfonates like p-cumenesulfonate under typical environmental pH and temperature conditions. The sulfonate group attached to an aromatic ring is generally stable to hydrolysis. Therefore, the breakdown of this compound in aquatic environments is expected to be dominated by biological and photochemical processes rather than hydrolysis.

Environmental Distribution and Partitioning Behavior of this compound

The environmental distribution and partitioning of this compound are critical factors in understanding its fate and transport in various environmental compartments. These processes are governed by the compound's physicochemical properties, which influence its tendency to reside in water, sorb to solids, or volatilize into the atmosphere.

Water Compartment Residence and Sorption to Sediments and Soils

This compound, being a salt of a strong acid and a weak base, is expected to be readily soluble in water. This high water solubility suggests a strong affinity for the aqueous phase, leading to a significant residence time in water compartments. The ammonium cation (NH₄⁺) can participate in cation exchange processes in soils and sediments. The extent of this sorption is influenced by soil and sediment properties such as organic matter content, clay content, and cation exchange capacity (CEC).

Organic Carbon-Water Partition Coefficient (log Koc) and Mobility Assessment

The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil and sediment. A low Koc value indicates weak sorption to organic carbon and high mobility, while a high Koc suggests strong sorption and low mobility.

Direct experimental data for the log Koc of this compound is limited. However, an estimated octanol-water partition coefficient (log Kow) of 1.809 is available for the compound thegoodscentscompany.com. The log Koc can be estimated from the log Kow, although this relationship is most accurate for non-polar organic compounds. For ionic substances like this compound, this estimation may be less precise.

A report from the German Environment Agency provides a minimum log Koc value of 0.31 for the closely related substance, sodium p-cumenesulfonate umweltbundesamt.de. Given the structural similarity, this value suggests that p-cumenesulfonate is likely to have a low affinity for sorption to organic carbon. A low log Koc value implies that the compound will not be significantly retarded by organic matter in soil and sediment, leading to a high potential for mobility and leaching into groundwater.

Table 1: Estimated and Reported Partitioning Coefficients for p-Cumenesulfonate Salts

Compound Parameter Value Source
This compound Estimated log Kow 1.809 thegoodscentscompany.com

Note: The log Koc for this compound is not directly available and is inferred from a related compound.

Henry's Law Constant and Volatility Considerations

Henry's Law constant (H) provides a measure of a chemical's tendency to partition between water and air. A high H value indicates a greater propensity for volatilization from water. For non-volatile substances, the Henry's Law constant is typically low.

This compound is an organic salt and is expected to have a very low vapor pressure. The estimated vapor pressure is approximately 0.000000 mmHg at 25 °C thegoodscentscompany.com. This extremely low vapor pressure suggests that the compound is essentially non-volatile.

Specific experimental data for the Henry's Law constant of this compound was not found in the reviewed scientific literature. However, given its salt nature and negligible vapor pressure, the Henry's Law constant is expected to be very low. Consequently, volatilization from water or moist soil surfaces is not considered a significant environmental transport pathway for this compound. The primary compartments of concern for this compound are therefore surface water and groundwater.

Monitoring and Occurrence in Environmental Matrices

The detection of this compound and related compounds in environmental samples, particularly in water resources, is a growing area of concern due to their persistent and mobile nature.

Detection in Groundwater and Drinking Water

Recent monitoring studies have identified p-cumenesulfonate as a contaminant in drinking water sources. Although specific data for the ammonium salt is not always differentiated, the presence of the p-cumenesulfonate anion is an indicator of potential contamination from various salts, including the ammonium form.

High levels of the parent compound, cumene, have been found in groundwater near industrial sites, with concentrations reaching up to 1581 μg/L mdpi.com. While cumene itself is more volatile, its degradation or transformation products, including sulfonated derivatives, can be more persistent and mobile in water.

Monitoring studies have reported the presence of p-cumenesulfonate in drinking water at concentrations ranging from 0.1 to 1 µg/L. This detection highlights the potential for this compound to persist through conventional water treatment processes and enter the drinking water supply.

Prioritization of Mobile and Persistent Substances in Water Systems

Substances that are both persistent in the environment and mobile in the aquatic phase pose a significant challenge to maintaining the quality of drinking water resources. These "persistent, mobile, and toxic" (PMT) or "very persistent and very mobile" (vPvM) substances are of increasing regulatory concern.

Due to its likely low sorption (inferred from the low log Koc of the sodium salt) and expected persistence, p-cumenesulfonate exhibits the characteristics of a mobile and persistent substance. The combination of persistence and mobility increases the likelihood that such compounds will bypass natural and artificial barriers in water treatment, leading to their presence in finished drinking water.

The German Environment Agency and other regulatory bodies are developing criteria to identify and prioritize PMT/vPvM substances for monitoring and potential regulation. The inclusion of p-cumenesulfonate in lists of emerging contaminants found in drinking water underscores the need to consider it for such prioritization efforts. Effective management strategies for these types of compounds focus on preventing their entry into the water cycle, as their removal from water is often difficult and costly.

Transport and Distribution Modeling in Environmental Systems

The transport and distribution of chemical compounds in the environment are complex processes governed by a substance's physicochemical properties and its interactions with various environmental compartments, including soil, water, and air. For this compound, a comprehensive understanding of its environmental fate is crucial for assessing its potential impact. However, a review of the existing scientific literature indicates a notable lack of specific studies on the transport and distribution modeling of this particular compound.

In the absence of specific experimental data and models for this compound, researchers would typically rely on general-purpose environmental fate models. These models utilize a compound's physicochemical properties to predict its partitioning between different environmental media. Key parameters required for such models include the soil-water partition coefficient (Kd), the organic carbon-water partition coefficient (Koc), and the Henry's Law constant, which describes the partitioning between air and water.

To develop a robust transport and distribution model for this compound, further research is needed to determine these key environmental parameters. Such studies would involve laboratory experiments to measure its sorption to different soil types and its potential for volatilization from water. The data generated from these experiments could then be used to parameterize and validate environmental models, providing a more accurate prediction of its fate and transport in the environment.

Table 1: Key Physicochemical Properties of this compound for Environmental Modeling

PropertyValueImplication for Environmental Transport
Molecular FormulaC9H15NO3SProvides the basis for calculating other properties.
Molecular Weight217.29 g/mol Influences diffusion and transport rates.
Water SolubilityHigh (expected)High potential for mobility in aquatic systems.
Vapor PressureLow (expected)Unlikely to be significantly transported in the atmosphere.
Log Kow (octanol-water partition coefficient)Not availableA key parameter for assessing bioaccumulation potential.
pKaNot availableInfluences the speciation and mobility of the compound in different pH environments.

Applications in Advanced Materials and Chemical Processes Research

Catalytic Roles in Organic Synthesis

While not a catalyst in the traditional sense of participating directly in bond-making and bond-breaking steps of a reaction, ammonium (B1175870) p-cumenesulfonate can play a significant indirect role in catalysis. Its primary function in this context is as a phase-transfer agent or a solubilizer for reactants in multiphase systems. In many organic synthesis reactions, reactants may have different solubilities in a given solvent, leading to slow reaction rates. By increasing the solubility of a sparingly soluble reactant in the reaction medium, ammonium p-cumenesulfonate can increase the effective concentration of the reactant in the desired phase, thereby accelerating the reaction rate.

This application is an extension of its hydrotropic properties. For example, in a reaction involving a water-soluble catalyst and a water-insoluble organic substrate, the addition of this compound can facilitate the transport of the organic substrate into the aqueous phase where the catalyst resides. This enhancement of interfacial contact is crucial for efficient catalysis. The use of quaternary ammonium salts, a broader class to which this compound belongs, is well-established in phase-transfer catalysis, where they facilitate reactions between reagents in immiscible phases. unina.it

Stabilization of Polymer Dispersions and Binders in Coating Formulations

In the formulation of coatings, paints, and other polymer dispersions, achieving long-term stability is critical. This compound serves as an effective stabilizing agent, coupling agent, and viscosity modifier in these complex systems. oecd.org Polymer dispersions, such as latexes used in paints, can be prone to instability, leading to flocculation, changes in viscosity, and phase separation.

The amphiphilic nature of this compound allows it to function at the interface between different components in a formulation. It can help to solubilize and compatibilize various ingredients, such as pigments, binders, and other additives, within the aqueous phase. oecd.org This leads to more uniform and stable dispersions. Furthermore, hydrotropes like this compound are known to modify the cloud point of formulations containing non-ionic surfactants, allowing for clear liquids to be maintained at higher temperatures. They can also reduce the viscosity of concentrated surfactant solutions and limit phase separation at low temperatures, all of which are desirable properties in commercial coating formulations. oecd.org

Development of Flame-Retardant Coating Compositions

Ammonium salts are a key component in many intumescent flame-retardant coatings. nih.gov When exposed to high heat, these coatings swell to form a multicellular, insulating char layer that protects the underlying substrate from the fire. The effectiveness of these coatings often relies on a combination of an acid source, a carbon source, and a blowing agent.

Ammonium salts, such as ammonium polyphosphate, are widely used as the acid source and blowing agent. nih.govnih.gov Upon heating, they decompose to release ammonia (B1221849), a non-flammable gas. nih.gov This gas contributes to the foaming (intumescence) of the char layer and also helps to dilute the flammable gases and oxygen in the vicinity of the fire. The polyphosphoric acid produced simultaneously catalyzes the dehydration of the carbon source to form the protective char. nih.gov While research has heavily focused on ammonium polyphosphate, other ammonium salts can contribute to this flame-retardant mechanism. The inclusion of a compound like this compound in such a formulation could potentially contribute to the release of ammonia gas and may also improve the compatibility and stability of the coating formulation due to its hydrotropic properties.

Application in Extraction Processes as Green Solvents

In line with the principles of green chemistry, there is a significant research effort to replace volatile and often toxic organic solvents with safer and more environmentally benign alternatives. Aqueous solutions of hydrotropes, including this compound, are emerging as promising "green solvents" for various extraction processes. ijper.org By dissolving a hydrotrope in water, the resulting solution can effectively solubilize a wide range of nonpolar and sparingly soluble organic compounds, mimicking the behavior of organic solvents but without the associated environmental and safety concerns. ijper.org

Phytochemicals are a broad class of bioactive compounds derived from plants. Their extraction for use in pharmaceuticals, nutraceuticals, and cosmetics often relies on organic solvents. Hydrotropic extraction presents a green alternative. An aqueous solution of this compound can be used to extract these valuable compounds directly from plant matrices. The process involves soaking the plant material in the hydrotrope solution, which solubilizes the target phytochemicals. The extracted compounds can then be separated from the hydrotrope solution, and the hydrotrope itself can potentially be recovered and reused, making the process more sustainable and economical. This technique is particularly advantageous for extracting temperature-sensitive compounds, as it can often be performed at lower temperatures than traditional solvent extraction methods. ijper.org

The solubilizing action of hydrotropes is not uniform for all compounds; it is selective. nih.gov This selectivity can be exploited for the separation of specific compounds from a mixture. By carefully choosing the hydrotrope and its concentration, it is possible to preferentially solubilize a target compound, leaving other components of the mixture largely undissolved.

This principle can be applied in purification and separation processes. For example, if a desired product is mixed with impurities, a hydrotropic solution could be formulated to maximize the solubility of the target product while minimizing the solubility of the impurities. The dissolved product could then be separated by filtration, and subsequently recovered from the hydrotrope solution. This method of "fractional solubilization" is analogous to the well-known technique of fractional precipitation using salts like ammonium sulfate (B86663) to separate proteins based on their differential solubility. nih.gov Research on related hydrotropes has shown that they can significantly increase the solubility of some organic molecules while simultaneously decreasing the solubility of others in the same solution, clearly demonstrating the potential for selective separation. nih.gov

Impact on Reaction Rates in Heterogeneous Systems

This compound is classified as a hydrotrope, a type of amphiphilic compound that enhances the solubility of hydrophobic substances in aqueous solutions. wikipedia.org This characteristic is pivotal in its application to accelerate reaction rates in heterogeneous systems, where reactants exist in different phases (e.g., solid-liquid or liquid-liquid).

Research Findings: Studies on various hydrotropes have demonstrated their effectiveness in enhancing reaction kinetics. The mechanism is not one of direct catalysis but rather of improving the accessibility of reactants. The hydrotropic action of cumenesulfonates, for instance, has been shown to be effective in various chemical processes. The increase in solubility is a function of the hydrotrope concentration, often showing a sharp increase above a specific concentration known as the minimum hydrotrope concentration (MHC).

Below is a representative table illustrating the conceptual effect of a hydrotrope like this compound on the solubility and reaction rate of a hypothetical sparingly soluble organic reactant.

Table 1: Illustrative Effect of Hydrotrope Concentration on Solubility and Reaction Rate

Hydrotrope Concentration (mol/L) Reactant Solubility (mol/L) Relative Reaction Rate
0.0 (Pure Water) 0.001 1.0
0.1 0.005 5.0
0.2 0.012 12.0
0.4 0.030 30.0

Separation of Close-Boiling Liquid Mixtures (e.g., Extractive Distillation, Liquid-Liquid Extraction)

The separation of components with similar boiling points presents a significant challenge in industrial chemistry. Traditional distillation is often ineffective or economically unfeasible. This compound, owing to its hydrotropic properties, can be employed in advanced separation techniques like extractive distillation and liquid-liquid extraction.

Extractive Distillation: In extractive distillation, a solvent is added to the mixture to alter the relative volatility of the components, thereby facilitating their separation. A hydrotropic solution can act as such a solvent. By selectively increasing the solubility of one component in the solvent phase, its volatility is reduced, allowing the other, more volatile component to be distilled off.

Liquid-Liquid Extraction: In liquid-liquid extraction, a solvent that is immiscible with the feed solution is used to selectively dissolve one or more components from the mixture. Aqueous solutions of hydrotropes like this compound can be used to selectively extract polar or polarizable organic compounds from a non-polar organic phase. The efficiency of the extraction is dependent on the partitioning of the solute between the two liquid phases, which is significantly influenced by the hydrotrope concentration.

Research Findings: Research into hydrotropy has shown that the separation efficiency is influenced by the structure and concentration of the hydrotrope. For aromatic sulfonates, the planarity and size of the hydrophobic part are important factors. The choice of solvent and the nature of the mixture's components also play a crucial role in the effectiveness of the separation.

The following table provides a conceptual representation of how a hydrotrope can influence the separation factor in a liquid-liquid extraction process for two close-boiling components, A and B.

Table 2: Conceptual Impact of Hydrotrope on Separation Factor in Liquid-Liquid Extraction

Hydrotrope Concentration in Aqueous Phase (mol/L) Distribution Coefficient of A (KA) Distribution Coefficient of B (KB) Separation Factor (α = KA/KB)
0.0 0.8 0.7 1.14
0.2 2.5 1.0 2.50
0.4 5.2 1.2 4.33
0.6 8.9 1.3 6.85

Research on Ion-Exchange Resins and Dyes

The roles of this compound in research related to ion-exchange resins and dyes are linked to its chemical structure, comprising an ammonium cation, an aromatic ring, and a sulfonate group.

Ion-Exchange Resins: Ion-exchange resins are polymers with charged functional groups. Cation-exchange resins often utilize sulfonate (-SO₃⁻) groups attached to a polymer backbone, such as polystyrene. Research in this area can involve compounds like this compound in several ways:

Monomer Synthesis and Modification: The synthesis of sulfonated monomers for polymerization into ion-exchange resins is a key area of research. While not a monomer itself, the study of aromatic sulfonation chemistry is fundamental.

Understanding Interactions: The hydrophobic part of the cumenesulfonate ion can interact with the polymer matrix of the resin, while the ionic group participates in ion exchange. This makes it a useful model compound for studying the complex interplay of electrostatic and hydrophobic interactions in the removal of organic compounds from water. researchgate.net Research has shown that hydrophobic properties play a significant role in the selectivity of ion exchange for organic ions. researchgate.net

Dyes: In the textile industry, ammonium salts, particularly ammonium sulfate, are widely used in dyeing processes. ammonium-sulfate.net They function as leveling agents, ensuring uniform dye uptake, and as pH regulators. dharmatrading.comfastdye.com The gradual release of acid from the ammonium salt as the temperature increases helps in the controlled fixation of acid dyes to fibers like wool and silk. fastdye.com

While specific research on this compound in dyeing is not widespread, its properties suggest potential applications:

Leveling and pH Control: As an ammonium salt, it could potentially serve a similar role to ammonium sulfate in controlling the dyeing process.

Dye Solubilization: Its hydrotropic nature could be researched for its ability to increase the solubility of certain sparingly soluble dyes in the dye bath, potentially leading to more efficient and even dyeing. researchgate.net Many synthetic dyes contain sulfonate groups to enhance their water solubility. nih.gov

The following table summarizes the functional roles of related compounds in these research areas, which provides a basis for the potential research applications of this compound.

Table 3: Functional Roles in Ion-Exchange and Dyeing Research

Application Area Relevant Functional Group/Property Role in Research and Application
Ion-Exchange Resins Sulfonate Group (-SO₃⁻) The active functional group in strong acid cation exchangers.
Aromatic Ring (Hydrophobic) Influences selectivity through hydrophobic interactions with the resin matrix. bio-rad.com
Dyeing Processes Ammonium Cation (NH₄⁺) Acts as a pH buffer and leveling agent, ensuring even dye distribution. ammonium-sulfate.netdharmatrading.com

Analytical Method Development and Validation for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of ammonium (B1175870) p-cumenesulfonate in various matrices. High-Performance Liquid Chromatography (HPLC) is the most common and effective method, while Gas Chromatography (GC) is generally not suitable without derivatization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a well-established technique for the analysis of non-volatile and thermally labile compounds like ammonium p-cumenesulfonate. Reversed-phase HPLC, often coupled with an ion-pairing agent, is a particularly effective approach for the separation and quantification of sulfonated aromatic compounds. onepetro.org

A common stationary phase for this analysis is a C18 column, which separates compounds based on their hydrophobicity. Since this compound is an ionic compound, an ion-pairing agent is often added to the mobile phase to improve its retention and peak shape on the reversed-phase column. shimadzu.com The ion-pairing agent, such as a quaternary ammonium salt, forms a neutral ion pair with the sulfonate anion, allowing it to be retained by the non-polar stationary phase. masontechnology.ie

The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the analyte. onepetro.org Detection is commonly achieved using a UV detector, as the aromatic ring of the p-cumenesulfonate moiety absorbs UV light. For more selective and sensitive detection, a mass spectrometer can be used as the detector (LC-MS). researchgate.net

A specific HPLC-MS method for the determination of the related compound, sodium p-cumenesulfonate, in water has been developed with a limit of quantification (LOQ) of 0.5 µg/L, demonstrating the high sensitivity of this technique for environmental monitoring. analytice.com

Table 1: Example HPLC Parameters for the Analysis of p-Cumenesulfonate

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., ammonium acetate) with an ion-pairing agent (e.g., tetrabutylammonium (B224687) chloride)
Mobile Phase B Acetonitrile or Methanol
Gradient A time-programmed gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate 0.5 - 1.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 25 - 40 °C
Detector UV (e.g., at 220 nm or 254 nm) or Mass Spectrometer

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is a salt and is therefore non-volatile, making it unsuitable for direct analysis by GC. The high temperatures used in the GC injector and column would lead to the decomposition of the compound rather than its volatilization.

To analyze this compound by GC, a derivatization step would be necessary to convert it into a volatile derivative. For example, the sulfonate group could be converted into a more volatile sulfonyl chloride or sulfonate ester. However, such derivatization methods can be complex, time-consuming, and may not be quantitative.

Another approach that has been explored for the GC analysis of non-volatile salts is pyrolysis-GC, where the sample is intentionally decomposed at a high temperature in the injector, and the resulting volatile fragments are then separated and detected. This method, however, is often not reproducible and can be difficult to interpret. Due to these limitations, GC is not a preferred method for the routine analysis of this compound.

Mass Spectrometric Approaches for Identification and Trace Analysis

Mass spectrometry (MS) is a highly sensitive and selective analytical technique that is well-suited for the identification and trace analysis of this compound. When coupled with a separation technique like HPLC (LC-MS), it provides a powerful tool for the analysis of this compound in complex matrices.

In an LC-MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. For a compound like this compound, electrospray ionization (ESI) is a commonly used ionization technique. In ESI, a high voltage is applied to the eluent, causing the formation of charged droplets. As the solvent evaporates from these droplets, the analyte molecules become charged and can be detected by the mass spectrometer. This compound can be detected in both positive and negative ion modes. In positive ion mode, the ammonium cation ([NH₄]⁺) can be observed, while in negative ion mode, the p-cumenesulfonate anion ([C₉H₁₁SO₃]⁻) is detected.

For trace analysis, tandem mass spectrometry (MS/MS) is often employed. In this technique, a specific ion (the precursor ion) is selected in the first mass analyzer, fragmented by collision with an inert gas, and the resulting fragment ions (product ions) are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly enhances the selectivity and sensitivity of the analysis, allowing for the detection of the analyte at very low concentrations even in complex matrices. researchgate.net For the p-cumenesulfonate anion, characteristic fragment ions would be expected from the loss of the sulfonate group or cleavage of the isopropyl group.

A reported HPLC-MS method for the analysis of sodium p-cumenesulfonate in water achieved a limit of quantification (LOQ) of 10 µg/L, highlighting the suitability of this technique for trace-level environmental analysis. analytice.com

Spectroscopic Methods for Detection and Characterization

Spectroscopic methods are valuable for the detection and characterization of this compound, providing information about its chemical structure and functional groups.

UV-Visible Spectroscopy: The aromatic ring in the p-cumenesulfonate structure contains a chromophore that absorbs ultraviolet (UV) light. A UV-Visible spectrophotometer can be used to measure the absorbance of a solution of this compound as a function of wavelength. The resulting spectrum would be expected to show characteristic absorption maxima in the UV region, which can be used for quantitative analysis based on the Beer-Lambert law. This technique is often used as a detection method in HPLC.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its different chemical bonds. Key expected absorptions include those for the sulfonate group (S=O and S-O stretches), the aromatic ring (C=C and C-H stretches), and the isopropyl group (C-H stretches). The ammonium cation would also show characteristic N-H stretching and bending vibrations. blogspot.comresearchgate.net

Table 2: Characteristic FTIR Absorption Frequencies for p-Cumenesulfonate

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Sulfonate (SO₃⁻) Asymmetric S=O Stretch~1350
Sulfonate (SO₃⁻) Symmetric S=O Stretch~1175
Sulfonate (SO₃⁻) S-O Stretch750 - 1000
Aromatic Ring C=C Stretch1450 - 1600
Aromatic Ring C-H Stretch3000 - 3100
Isopropyl Group C-H Stretch2850 - 2970

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, distinct signals would be observed for the protons of the aromatic ring and the isopropyl group. The chemical shifts, splitting patterns, and integration of these signals would confirm the structure of the p-cumenesulfonate anion. Similarly, the ¹³C NMR spectrum would show characteristic signals for the different carbon atoms in the molecule. For example, the ¹³C NMR spectrum of the structurally similar p-toluenesulfonic acid shows distinct peaks for the aromatic carbons and the methyl carbon. chemicalbook.com

Method Development for Environmental Matrices (e.g., Water, Soil, Sediments)

The development of analytical methods for the determination of this compound in environmental matrices such as water, soil, and sediments requires careful consideration of sample preparation and the analytical technique. Due to its properties as a hydrotrope, it can be found in various environmental compartments. wikipedia.org

For water samples, a direct injection into an HPLC or LC-MS system may be possible if the concentration of the analyte is high enough. However, for trace analysis, a pre-concentration step is usually necessary. Solid-phase extraction (SPE) is a common technique for this purpose. An appropriate SPE sorbent, such as a polymeric reversed-phase or an ion-exchange resin, can be used to extract the this compound from the water sample. The analyte is then eluted from the sorbent with a small volume of a suitable solvent, and the resulting extract is analyzed by HPLC or LC-MS. An established HPLC-MS method for the related sodium p-cumenesulfonate in water has a reported limit of quantification of 0.5 µg/L. analytice.com

For solid matrices like soil and sediments, a more extensive sample preparation procedure is required. This typically involves an extraction step to transfer the analyte from the solid matrix into a liquid solvent. The choice of extraction solvent is crucial and depends on the properties of the soil or sediment. A mixture of water and an organic solvent is often used. Techniques such as sonication or pressurized liquid extraction (PLE) can be employed to improve the extraction efficiency. After extraction, the extract is typically filtered or centrifuged to remove particulate matter. A clean-up step, such as SPE, may be necessary to remove interfering compounds before analysis by HPLC or LC-MS.

The development of such methods should include a validation process to ensure their accuracy, precision, and sensitivity for the specific environmental matrix being analyzed.

Quality Assurance and Quality Control (QA/QC) in Analytical Methodologies

Quality assurance (QA) and quality control (QC) are essential components of any analytical methodology to ensure the reliability and validity of the results. For the analysis of this compound, a robust QA/QC program should be implemented throughout the entire analytical process, from sample collection to data reporting.

Key QA/QC practices include:

Method Validation: The analytical method should be validated to demonstrate that it is suitable for its intended purpose. This includes assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

Calibration: The analytical instrument, such as an HPLC or GC, must be calibrated using certified reference standards of this compound. A calibration curve should be generated to establish the relationship between the instrument response and the concentration of the analyte.

Use of Standards: In addition to calibration standards, quality control samples, such as a continuing calibration verification (CCV) standard and a laboratory control sample (LCS), should be analyzed at regular intervals to monitor the performance of the instrument and the analytical method.

Blanks: Method blanks, consisting of a sample matrix free of the analyte, should be analyzed to check for contamination.

Spiked Samples: Matrix spikes, where a known amount of the analyte is added to a real sample, should be analyzed to assess the effect of the sample matrix on the accuracy of the method.

Replicate Analyses: Replicate analyses of samples should be performed to assess the precision of the method.

Documentation: All aspects of the analytical process, including sample preparation, instrument parameters, and QA/QC results, should be thoroughly documented.

By implementing these QA/QC procedures, laboratories can ensure that the data generated for the analysis of this compound is of high quality and can be used for its intended purpose, whether it be for research, environmental monitoring, or industrial applications.

Precision, Accuracy, Representativeness, Completeness, and Comparability (PARCC) Parameters

The validation of an analytical method for this compound ensures that the chosen procedure is fit for its intended purpose. The PARCC parameters are fundamental to this validation process.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. For an HPLC method, precision is typically assessed at two levels: repeatability and intermediate precision. Repeatability (intra-day precision) is evaluated by analyzing replicate samples of a known concentration of this compound on the same day, by the same analyst, and on the same instrument. Intermediate precision (inter-day precision) is determined by repeating the analysis on different days, with different analysts, or on different instruments. The precision is expressed as the relative standard deviation (RSD) of the measurements.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery experiments. A known amount of a pure this compound standard is added to a sample matrix, and the percentage of the added analyte that is recovered by the analytical method is calculated. High recovery rates indicate a high degree of accuracy.

Representativeness is the degree to which the data accurately and precisely represents a characteristic of a population, parameter variations at a sampling point, a process condition, or an environmental condition. For laboratory analysis, this means that the sample preparation and analytical procedures should be designed to minimize any changes in the concentration of this compound from the time of sampling to the time of analysis.

Completeness is a measure of the amount of valid data obtained from a measurement system compared to the amount that was expected to be obtained under normal conditions. A high percentage of completeness indicates that the analytical method is robust and reliable.

Comparability is the degree to which data from one study can be compared to data from another. This is achieved by using standardized analytical methods, reporting results in standard units, and participating in inter-laboratory comparison studies.

A summary of typical acceptance criteria for these parameters in an HPLC method validation is presented in Table 8.5.1.

Parameter Measurement Acceptance Criteria
Precision Relative Standard Deviation (RSD)Repeatability (Intra-day): RSD ≤ 2%Intermediate Precision (Inter-day): RSD ≤ 5%
Accuracy Spike Recovery95% - 105%
Representativeness Adherence to validated sampling and handling protocolsDocumented procedures followed
Completeness Percentage of valid data≥ 95%
Comparability Use of standardized methods and unitsMethod documented and results in SI units
This table is interactive. Users can sort and filter the data.

Calibration and Quantitation Procedures

The accurate quantitation of this compound relies on a properly established calibration procedure. For HPLC analysis, this typically involves the use of an external standard calibration curve.

A series of calibration standards are prepared by accurately diluting a stock solution of a certified this compound reference standard to different known concentrations. These standards are then analyzed using the validated HPLC method. The peak area response for each standard is plotted against its corresponding concentration to generate a calibration curve.

The relationship between concentration and peak area is typically linear over a specific range. A linear regression analysis is performed on the data to obtain the equation of the line (y = mx + c), where 'y' is the peak area, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The coefficient of determination (r²) is calculated to assess the linearity of the calibration curve. An r² value close to 1.0 indicates a strong linear relationship.

Once the calibration curve is established, the concentration of this compound in an unknown sample can be determined by analyzing the sample using the same HPLC method, measuring the peak area of the analyte, and calculating the concentration using the regression equation from the calibration curve.

The limit of detection (LOD) and the limit of quantitation (LOQ) are also determined as part of the validation process. The LOD is the lowest concentration of the analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

An example of a typical calibration data set for this compound analysis by HPLC is provided in Table 8.5.2.

Concentration (mg/L) Peak Area (arbitrary units)
1.015,234
5.076,170
10.0151,980
25.0380,500
50.0759,900
100.01,525,000
This table is interactive. Users can sort and filter the data.

From such data, a linear regression would be performed to establish the quantitation model.

Comparison and Optimization of Existing Analytical Protocols

For the determination of this compound, several analytical techniques could potentially be employed. However, the choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The most common methods for the analysis of similar aromatic sulfonate compounds are High-Performance Liquid Chromatography (HPLC) and titrimetric methods.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method using a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a common approach for separating aromatic sulfonates. nih.govnih.gov Detection is typically achieved using a UV detector, as the aromatic ring of the cumenesulfonate moiety absorbs UV light. researchgate.net

Optimization of an HPLC method for this compound would involve adjusting parameters such as the mobile phase composition, pH, flow rate, and column temperature to achieve optimal separation from potential interfering substances, good peak shape, and a reasonable analysis time. The use of a diode array detector (DAD) can provide additional spectral information to confirm the identity of the analyte peak. nih.gov

Titrimetric methods , such as two-phase titration, have traditionally been used for the assay of surfactants. These methods are generally less expensive and require simpler instrumentation than HPLC. quora.com However, they often lack the specificity of chromatographic methods and can be prone to interferences from other surface-active agents or compounds that can partition between the two phases. pharmaguideline.compharmaguideline.com For research applications where accurate and specific quantification is crucial, titration methods may not be the preferred choice.

A comparison of these two analytical protocols is summarized in Table 8.6.

Parameter High-Performance Liquid Chromatography (HPLC) Titrimetry
Specificity High; can separate the analyte from impurities and matrix components. pharmaguideline.comLow to moderate; susceptible to interferences from other surfactants. quora.com
Sensitivity High; capable of detecting low concentrations (ppm to ppb levels). quora.comModerate; generally suitable for higher concentrations.
Precision Typically high, with RSD values often below 2%. nih.govCan be high for simple matrices, but may be lower in the presence of interferences.
Sample Throughput Moderate; each analysis takes a specific amount of time.Can be faster for single sample analysis.
Instrumentation Cost HighLow
Solvent Consumption HighLow
Information Provided Quantitative and qualitative (retention time, UV spectrum).Quantitative only.
This table is interactive. Users can sort and filter the data.

Future Research Directions and Challenges

Elucidating Complex Hydrotrope-Polymer Interactions at the Molecular Level

A primary challenge in the field lies in developing a precise molecular-level understanding of the interactions between hydrotropes like ammonium (B1175870) p-cumenesulfonate and polymers in aqueous solutions. While it is known that hydrotropes can alter polymer solubility and conformation, the specific mechanisms driving these changes are not fully understood. Future research will likely focus on the non-covalent forces at play, including hydrophobic and electrostatic interactions, and how they influence the polymer's structure and dynamics. nih.govnih.gov

Molecular Dynamics (MD) simulations are a powerful tool for investigating these complex systems. researchgate.net Such simulations can model the self-aggregation of hydrotropes and their subsequent interaction with polymer chains, providing insights into conformational changes like the coil-to-globule transition. nih.govnih.govresearchgate.net For instance, simulations can track the radius of gyration of polymer chains in the presence of hydrotropes under various conditions. researchgate.net Experimental techniques such as Small-Angle X-ray Scattering (SAXS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for validating the structural insights gained from these simulations. nih.gov A significant research goal is to elucidate how the architecture of the hydrotrope—the bulky nonpolar cumene (B47948) group and the polar sulfonate-ammonium head—dictates the nature of the interaction and the resulting macroscopic properties of the hydrotrope-polymer solution.

Table 1: Illustrative Parameters for Molecular Dynamics Simulation of Hydrotrope-Polymer Systems

ParameterDescriptionTypical Value/ConditionRationale
Force FieldSet of parameters to calculate potential energyOPLS-AA, GROMOSAccurately describes intermolecular forces for organic molecules and polymers. researchgate.net
Water ModelDefines the behavior of solvent moleculesSPC/E, TIP3PCrucial for correctly modeling hydrophobic effects and hydrogen bonding. researchgate.net
TemperatureSystem temperature298 K - 358 KTo study the effect of thermal energy on aggregation and interactions. nih.gov
ConcentrationHydrotrope and polymer concentrationVariedTo observe behavior below and above the minimum hydrotrope concentration (MHC).
Simulation TimeDuration of the simulation>100 nsTo allow the system to reach equilibrium and observe dynamic processes.

Design of Novel Hydrotropic Systems with Tailored Solubilization Properties

Building on a fundamental understanding of structure-property relationships, a significant future direction is the rational design of new hydrotropic systems derived from the ammonium p-cumenesulfonate scaffold. The goal is to create molecules with customized solubilization capabilities for specific applications, such as enhancing the solubility of poorly water-soluble drugs or facilitating polymerization reactions in aqueous media.

Design strategies may involve modifying either the hydrophobic or hydrophilic portions of the molecule. For example, altering the size and branching of the alkyl group on the benzene (B151609) ring could fine-tune the hydrotrope's self-aggregation behavior and its affinity for different types of nonpolar solutes. nih.govnih.gov Similarly, substituting the ammonium cation with other organic or inorganic cations could influence the hydrotrope's interaction with charged polymers or other formulation components. The synthesis of gemini (B1671429) hydrotropes, which consist of two hydrotrope molecules linked by a spacer, represents another promising avenue, as these structures often exhibit significantly lower critical aggregation concentrations and higher solubilization efficiencies. researchgate.net

Table 2: Hypothetical Design of Novel Hydrotropes and Predicted Property Changes

Modification to p-CumenesulfonatePredicted Effect on AggregationPredicted Effect on SolubilizationRationale
Increase alkyl chain length (e.g., t-butyl group)Lower Minimum Hydrotrope Concentration (MHC)Increased capacity for large nonpolar solutesEnhanced hydrophobicity drives earlier aggregation.
Introduce a second sulfonate groupHigher MHCDecreased capacity for nonpolar solutesIncreased hydrophilicity disfavors aggregation.
Dimerize the structure (Gemini hydrotrope)Significantly lower MHCHigher efficiency at lower concentrationsIntramolecular hydrophobic association enhances aggregation tendency. researchgate.net
Replace ammonium with a tetra-alkylammonium cationModified interaction with anionic speciesTailored performance in specific ionic environmentsThe larger, more organic cation can alter packing and electrostatic interactions.

Advanced Environmental Monitoring and Predictive Modeling of Sulfonates

With the widespread use of sulfonate-based compounds, understanding their environmental fate and persistence is critical. Future research must focus on developing advanced analytical methods for the sensitive and selective detection of this compound and its degradation products in complex environmental matrices like wastewater and soil. beamreach.org While many sulfonated aromatic compounds show poor biodegradability, some isomers can be mineralized under specific aerobic conditions, particularly by acclimated microbial consortia. azregents.edu Investigating the specific microbial pathways responsible for the degradation of p-cumenesulfonate is essential for developing effective bioremediation strategies. researchgate.netazregents.edu

A significant challenge and opportunity lie in the use of predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These in silico tools can predict the potential environmental impact (e.g., persistence, bioaccumulation, toxicity) of existing and novel sulfonate compounds based on their molecular structure, reducing the need for extensive and costly experimental testing. nih.govnih.gov Developing robust QSAR models for sulfonates requires a curated database of experimental data and the identification of molecular descriptors that accurately correlate with environmental endpoints. researchgate.net Such models are recommended by regulatory bodies to screen and prioritize chemicals for further evaluation. nih.govresearchgate.net

Table 3: Key Parameters in QSAR Models for Environmental Fate Prediction

Model ParameterDescriptionRelevance to SulfonatesReference
(Coefficient of Determination)Goodness-of-fit of the model to the training data.A value closer to 1 indicates a strong correlation between descriptors and the observed property. nih.gov
(Cross-validated R²)A measure of the model's internal predictive ability.High Q² suggests the model is not overfitted and has predictive power. nih.gov
Applicability Domain (AD) The chemical space in which the model's predictions are reliable.Defines the types of sulfonate structures for which the model is valid. mdpi.com
Molecular Descriptors Numerical values derived from the molecular structure (e.g., logP, molecular weight, electronic properties).Used to quantify the features of the sulfonate molecule that influence its behavior. nih.gov

Integration of Computational and Experimental Methodologies for Predictive Research

The synergy between computational modeling and experimental validation is paramount for accelerating research on this compound. Future breakthroughs will increasingly rely on an integrated approach where computational chemistry predicts molecular properties and behaviors, which are then systematically verified and refined through targeted experiments.

For instance, quantum mechanical calculations can predict the energetic properties and reactivity of novel hydrotrope designs, guiding synthetic efforts toward the most promising candidates. researchgate.net Subsequently, MD simulations can explore their aggregation behavior and interactions with polymers or other solutes in solution. nih.govijcce.ac.ir These computational predictions can then be directly tested against experimental data from techniques like NMR spectroscopy for structural elucidation, SAXS for analyzing aggregate morphology, and calorimetry for measuring thermodynamic parameters of solubilization. nih.govnih.gov This iterative cycle of prediction and verification allows for a much more efficient exploration of the vast chemical space of potential hydrotropic systems and provides deeper, mechanistically-grounded insights than either approach could achieve alone.

Exploration of this compound in Emerging Green Chemistry Applications

The principles of green chemistry, which emphasize waste prevention, energy efficiency, and the use of safer chemicals, provide a compelling framework for future research into this compound. primescholars.comsolubilityofthings.com Its inherent nature as a hydrotrope allows it to increase the solubility of organic compounds in water, potentially replacing volatile organic compounds (VOCs) in various applications, a core goal of green chemistry. nih.govresearchgate.net

Future research should explore its application as a reusable catalyst or reaction medium for organic synthesis in aqueous environments. researchgate.netresearchgate.net The synthesis of this compound itself can be made greener by employing solid acid catalysts instead of traditional liquid acids, which reduces waste and allows for catalyst recycling. Furthermore, its potential use in biocatalysis, where enzymes operate in aqueous media, could be investigated. solubilityofthings.com The ability to tune reaction conditions and facilitate product separation by using a recyclable hydrotrope could lead to more sustainable chemical processes. primescholars.com Another area of exploration is its use in the formulation of bio-based products, such as biopesticides or biodegradable plastics, where its function as a dispersing or solubilizing agent in an aqueous base aligns with sustainability goals. primescholars.comacs.orggoogle.com

Table 4: Potential Green Chemistry Applications of this compound

Application AreaGreen Chemistry Principle(s) AddressedRationale
Aqueous Phase Organic Synthesis Safer Solvents; Inherent SafetyReduces or eliminates the need for volatile and often toxic organic solvents. researchgate.net
Catalyst in Aqueous Reactions Catalysis; Atom EconomyCan facilitate reactions in water, a benign solvent, and may be recyclable. researchgate.netresearchgate.net
Extraction of Natural Products Use of Renewable Feedstocks; Safer SolventsCould be used in water-based extraction processes for bioactive compounds from biomass.
Formulation of Bio-based Materials Design for Degradation; Renewable FeedstocksCan act as a processing aid or formulation component for biodegradable polymers or biopesticides. primescholars.comprimescholars.com
Greener Synthesis Routes Waste PreventionUtilizing heterogeneous catalysts for its own production minimizes waste streams.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing ammonium p-cumenesulfonate (APS) in aqueous solutions?

  • Methodological Answer : APS synthesis typically involves sulfonation of p-cymene followed by neutralization with ammonium hydroxide. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to assess purity. For aqueous stability, conduct pH-dependent degradation studies using UV-Vis spectrophotometry to monitor absorbance changes over time .

Q. How can researchers ensure reproducibility in APS stability studies under varying environmental conditions?

  • Methodological Answer : Standardize reaction conditions (e.g., temperature, light exposure, ionic strength) using controlled environmental chambers. For example, replicate the photochemical degradation setup described by Kimura and Ogata (1983), which employs UV light (λ > 290 nm) and sodium hypochlorite in alkaline solutions. Include control experiments without UV light or oxidants to isolate degradation pathways .

Q. What analytical techniques are suitable for identifying degradation byproducts of APS in wastewater systems?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for detecting low-concentration byproducts like cumene and isopropylphenols. Cross-reference retention times and fragmentation patterns with standards, as demonstrated in studies on sodium p-cumenesulfonate (SCS) degradation .

Advanced Research Questions

Q. How do chloride ions influence the photoelectrochemical degradation efficiency of APS in industrial wastewater?

  • Methodological Answer : Design experiments comparing degradation rates in chloride-rich vs. chloride-free solutions. Use electrochemical impedance spectroscopy (EIS) to assess charge transfer resistance and cyclic voltammetry to monitor redox behavior. Studies on SCS in zinc electroplating baths suggest chloride ions can form reactive chlorine species (e.g., Cl•, ClO•), altering degradation kinetics .

Q. What kinetic models best describe the reaction mechanisms of APS with hydroxyl radicals (•OH) in advanced oxidation processes (AOPs)?

  • Methodological Answer : Apply pseudo-first-order kinetics to model •OH-driven degradation, using competition kinetics with probe compounds (e.g., terephthalic acid for •OH trapping). Rate constants for analogous SCS reactions with inorganic radicals (e.g., Cl₂•⁻) in aqueous systems can serve as benchmarks .

Q. How can computational chemistry resolve contradictions in reported degradation pathways of APS?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map potential energy surfaces for bond cleavage and intermediate formation. Compare computational results with experimental data on byproduct profiles. For instance, discrepancies in 2-isopropylphenol vs. 4-isopropylphenol yields from SCS degradation may arise from solvent effects or radical selectivity .

Q. What strategies optimize APS mineralization efficiency in hybrid UV/persulfate systems?

  • Methodological Answer : Evaluate the synergy between UV activation and persulfate (S₂O₈²⁻) by varying molar ratios and light intensities. Monitor sulfate radical (SO₄•⁻) generation via electron paramagnetic resonance (EPR). Prior studies on SCS achieved 38% mineralization in 45 minutes using UV/NaClO; similar protocols can be adapted with persulfate .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on APS degradation intermediates across different oxidation methods?

  • Methodological Answer : Conduct side-by-side comparisons using identical analytical protocols. For example, differences in detected byproducts (e.g., cumene vs. phenylpropanol) may stem from variations in oxidant concentration or detection limits. Use isotopic labeling (e.g., ¹⁸O-water) to trace oxygen incorporation pathways and validate intermediates .

Tables for Key Experimental Parameters

Parameter Optimal Range Method Reference
UV wavelength for degradationλ > 290 nmPhotochemical reactor
NaClO concentration0.1–0.5 MTitration with Na₂S₂O₃
Reaction pH9–11 (alkaline)pH-stat automated control
Rate constant (Cl₂•⁻ + SCS)1.2 × 10⁹ M⁻¹s⁻¹ (25°C)Pulse radiolysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.